molecular formula C19H20N2O5S B2810943 Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate CAS No. 743439-33-0

Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2810943
CAS No.: 743439-33-0
M. Wt: 388.44
InChI Key: IOSIAHQUXVYMEP-UHFFFAOYSA-N
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Description

Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a thienopyrimidine derivative characterized by a 3,4-dimethoxybenzyl substituent at position 2, a methyl group at position 5, and an ethyl carboxylate ester at position 4. This compound’s synthesis typically involves multi-step reactions, including condensation, cyclization, and functional group modifications, as seen in related thienopyrimidine derivatives .

Properties

IUPAC Name

ethyl 2-[(3,4-dimethoxyphenyl)methyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5S/c1-5-26-19(23)16-10(2)15-17(22)20-14(21-18(15)27-16)9-11-6-7-12(24-3)13(8-11)25-4/h6-8H,5,9H2,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOSIAHQUXVYMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(S1)N=C(NC2=O)CC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and the use of solvents and catalysts to achieve high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like nitric acid or halogens. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse array of derivatives .

Scientific Research Applications

Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Substituent Variations at Position 2

The substituent at position 2 significantly impacts physicochemical and biological properties:

Compound Name Position 2 Substituent Key Features Reference
Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate 3,4-Dimethoxybenzyl High lipophilicity; potential CNS activity due to methoxy groups
Ethyl 2-(3-hydroxyphenyl)-5-methyl-4-morpholino-thieno[2,3-d]pyrimidine-6-carboxylate (IIIa) 3-Hydroxyphenyl Polar hydroxyl group; morpholino at position 4 enhances solubility
Ethyl 2-(4-chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate (14c) 4-Chlorophenylamino Electron-withdrawing Cl group; possible antimicrobial activity
Ethyl 2-(propylsulfanyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate Propylsulfanyl Thioether linkage; moderate melting point (173–175°C)

Key Observations :

  • Lipophilicity: The dimethoxybenzyl group in the target compound increases lipophilicity compared to polar substituents like hydroxyphenyl (IIIa) or morpholino derivatives .
  • Bioactivity: Chlorophenylamino (14c) and sulfanyl groups (e.g., propylsulfanyl) correlate with antimicrobial activity, while morpholino groups (IIIa) may improve solubility for drug delivery .

Modifications at Position 4 and 6

Variations at positions 4 and 6 influence reactivity and pharmacological profiles:

Compound Name Position 4 Substituent Position 6 Group Notable Properties Reference
Target Compound 4-Oxo-3,4-dihydro Ethyl carboxylate High thermal stability (>230°C)
Ethyl 4-(1H-benzo[d]imidazol-5-ylamino)-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate (14a) Benzimidazolylamino Ethyl carboxylate High melting point (250–251°C)
Ethyl 5-methyl-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylate (14b) Phenylamino Ethyl carboxylate Moderate solubility in ethanol
N-(Benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide 4-Oxo-3,4-dihydro Benzyl carboxamide Enhanced antimicrobial activity

Key Observations :

  • Thermal Stability: The 4-oxo group in the target compound contributes to high melting points (>230°C), whereas benzimidazolylamino derivatives (14a) exhibit even higher thermal stability .
  • Functional Reactivity : Carboxamide derivatives (e.g., N-benzyl) show improved antimicrobial efficacy compared to ester derivatives, likely due to enhanced hydrogen bonding .

Antimicrobial Activity

  • Oxadiazole Derivatives: Ethyl 5-(5-methyl-4-oxo-thienopyrimidin-6-yl)-1,2,4-oxadiazole-3-carboxylate shows potent activity against Candida albicans .
  • Chlorophenylamino Derivatives (14c): Inhibit Staphylococcus aureus and Bacillus subtilis at MIC values <10 µg/mL .
  • Target Compound: Limited direct data, but dimethoxybenzyl groups in related compounds correlate with anti-inflammatory and CNS activity .

Biological Activity

Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the existing literature on the biological activity of this compound, emphasizing its anticancer properties, structure-activity relationships (SAR), and potential mechanisms of action.

  • Chemical Formula : C19H20N2O5S
  • Molecular Weight : 388.44 g/mol
  • CAS Number : Not specified
  • Structural Features : The compound contains a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of thieno[2,3-d]pyrimidines exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

In Vitro Studies

  • Cytotoxicity Testing : The compound was tested against several cancer cell lines using the MTT assay to determine its IC50 values.
    • IC50 Values : The compound showed varying degrees of cytotoxicity with IC50 values ranging from 1.61 to 2.02 μM in different cell lines (e.g., HepG2 and A549) .
    • Selectivity : Notably, it exhibited lower cytotoxicity towards non-cancerous cells (e.g., MCF-10A), indicating a potential selectivity for cancer cells .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

Structural FeatureImpact on Activity
Thieno[2,3-d]pyrimidine core Essential for anticancer activity; modifications can enhance potency.
Dimethoxybenzyl group Influences binding affinity and selectivity towards cancer cells.
Methyl and oxo substituents Contribute to overall stability and interaction with biological targets.

The precise mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have emerged based on related compounds:

  • Inhibition of Cell Proliferation : The compound may inhibit key pathways involved in cell cycle progression.
  • Induction of Apoptosis : Evidence suggests that it could promote programmed cell death in cancer cells through mitochondrial pathways.
  • Targeting Specific Proteins : Docking studies indicate low binding energies with proteins associated with cancer progression .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on HepG2 Cells : this compound demonstrated significant inhibition of HepG2 cell proliferation compared to standard chemotherapeutic agents like Doxorubicin .
  • Comparative Analysis : In a comparative study with other thienopyrimidine derivatives, this compound consistently showed superior activity against various cancer types while maintaining lower toxicity profiles towards normal cells .

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